(3E)-1-methyl-3-[[(E)-(1-methyl-2-oxopiperidin-3-ylidene)methoxy]methylidene]piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-1-methyl-3-[[(E)-(1-methyl-2-oxopiperidin-3-ylidene)methoxy]methylidene]piperidin-2-one is a complex organic compound with a unique structure that includes piperidine and piperidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1-methyl-3-[[(E)-(1-methyl-2-oxopiperidin-3-ylidene)methoxy]methylidene]piperidin-2-one typically involves multi-step organic reactions. One common approach is the condensation of 1-methyl-2-oxopiperidine with an appropriate aldehyde or ketone under basic conditions to form the intermediate, which is then subjected to further reactions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The purification of the final product is typically achieved through techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3E)-1-methyl-3-[[(E)-(1-methyl-2-oxopiperidin-3-ylidene)methoxy]methylidene]piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be formed using reagents like halogens or halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, mild temperatures.
Substitution: Halogens (chlorine, bromine), halogenating agents (N-bromosuccinimide), solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various halogenated piperidine derivatives.
Scientific Research Applications
(3E)-1-methyl-3-[[(E)-(1-methyl-2-oxopiperidin-3-ylidene)methoxy]methylidene]piperidin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3E)-1-methyl-3-[[(E)-(1-methyl-2-oxopiperidin-3-ylidene)methoxy]methylidene]piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties, used in mouthwashes and disinfectants.
Domiphen bromide: Another quaternary ammonium compound with similar antimicrobial properties.
Uniqueness
(3E)-1-methyl-3-[[(E)-(1-methyl-2-oxopiperidin-3-ylidene)methoxy]methylidene]piperidin-2-one is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its combination of piperidine and piperidinone moieties makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(3E)-1-methyl-3-[[(E)-(1-methyl-2-oxopiperidin-3-ylidene)methoxy]methylidene]piperidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-15-7-3-5-11(13(15)17)9-19-10-12-6-4-8-16(2)14(12)18/h9-10H,3-8H2,1-2H3/b11-9+,12-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JALVQPBTLJNQLR-WGDLNXRISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(=COC=C2CCCN(C2=O)C)C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/O/C=C\2/C(=O)N(CCC2)C)/CCC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.